molecular formula C7H5IN4S B13671083 1-(2-Iodophenyl)-1H-tetrazole-5-thiol CAS No. 139059-03-3

1-(2-Iodophenyl)-1H-tetrazole-5-thiol

Cat. No.: B13671083
CAS No.: 139059-03-3
M. Wt: 304.11 g/mol
InChI Key: WFIHWTQSAZFQCN-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound characterized by a tetrazole ring substituted at the 1-position with a 2-iodophenyl group and at the 5-position with a thiol (-SH) group. The iodine atom on the phenyl ring introduces steric bulk and electronic effects (e.g., inductive electron-withdrawing character), influencing its reactivity and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 2-iodoaniline with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Iodophenyl)-1H-tetrazole-5-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the tetrazole ring can interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares 1-(2-Iodophenyl)-1H-tetrazole-5-thiol with structurally analogous tetrazole-5-thiol derivatives, emphasizing substituent variations:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Iodophenyl (1) C₇H₅IN₄S 304.11 Coordination chemistry, potential antimicrobial activity [Hypothesized]
1-Phenyl-1H-tetrazole-5-thiol Phenyl (1) C₇H₆N₄S 178.21 Antimicrobial activity (e.g., against E. coli)
1-(4-Chlorophenyl)-1H-tetrazole-5-thiol 4-Chlorophenyl (1) C₇H₅ClN₄S 212.66 Intermediate in organometallic synthesis
1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol 4-Hydroxyphenyl (1) C₇H₆N₄OS 194.21 Used in organotin(IV) complexes; iodimetric titrations
1-(4’-Iodophenyl)-5-methyl-1H-tetrazole 4’-Iodophenyl (1), Methyl (5) C₈H₇IN₄ 302.07 Structural analog with reduced thiol reactivity

Key Observations :

  • Electronic Effects : The 2-iodophenyl group in the target compound likely reduces electron density at the tetrazole ring compared to electron-donating substituents (e.g., 4-hydroxyphenyl), affecting its coordination behavior .
  • Biological Activity : While 1-phenyl-1H-tetrazole-5-thiol derivatives exhibit antimicrobial activity , the iodophenyl analog’s bioactivity remains underexplored but may show enhanced lipophilicity due to iodine’s hydrophobic character.

Reactivity and Stability

  • Dichlorovinyl Derivatives : 1-Substituted tetrazole-5-thiols react with trichloroethylene to form S-dichlorovinyl derivatives. The iodine substituent may slow this reaction due to steric effects compared to smaller groups (e.g., methyl) .
  • Thermal Stability : 5-Substituted tetrazoles (e.g., 5-methyl) exhibit lower thermal stability than thiol derivatives, suggesting the thiol group enhances stability .

Spectroscopic Data

  • IR Spectroscopy : Thiol (-SH) stretching vibrations in 1-phenyl-1H-tetrazole-5-thiol appear at ~2550 cm⁻¹, while iodine’s mass may shift adjacent peaks in the iodophenyl analog .
  • NMR : The 2-iodophenyl group would produce distinct deshielding in ¹H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) compared to para-substituted analogs .

Biological Activity

1-(2-Iodophenyl)-1H-tetrazole-5-thiol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring with four nitrogen atoms and one carbon atom, along with a thiol group (-SH) at the 5-position and an iodine-substituted phenyl group at the 1-position. Its molecular formula is C7H6N4SC_7H_6N_4S with a molecular weight of approximately 178.21 g/mol.

This compound's biological effects are primarily mediated through its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The tetrazole ring can interact with biological receptors, modulating their function and influencing various signaling pathways .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, including:

  • Bacillus cereus
  • Escherichia coli
  • Pseudomonas aeruginosa

Additionally, antifungal activity was observed against species such as Candida albicans . The compound's mechanism involves disrupting microbial cell functions, likely through enzyme inhibition.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro cytotoxicity assays against cancer cell lines (e.g., A431 epidermoid carcinoma and HCT116 colon cancer) indicated promising results. The calculated LD50 values suggest relatively low toxicity to normal cells, making it a candidate for further development as an anticancer agent .

Research Applications

This compound has several applications in scientific research:

  • Organic Synthesis : It serves as a building block for synthesizing more complex molecules.
  • Drug Development : Investigated for use as a scaffold in designing new therapeutic agents due to its bioactive properties.
  • Material Science : Utilized in developing materials with specific properties, such as conductivity or fluorescence.

Case Study 1: Antimicrobial Efficacy

A study conducted by Coca et al. highlighted the antimicrobial efficacy of various 5-substituted tetrazoles, including this compound. The compound showed significant inhibitory action against Gram-positive and Gram-negative bacteria in comparison to standard antibiotics .

Case Study 2: Anticancer Potential

In a recent investigation, a series of tetrazole derivatives were synthesized and evaluated for their cytotoxic effects. Among these, this compound exhibited notable activity against epidermoid carcinoma cells, suggesting its potential as a lead compound for developing new cancer therapies .

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
1-(3-Iodophenyl)-1H-tetrazole-5-thiolModerateLow
1-(2-Bromophenyl)-1H-tetrazole-5-thiolLowModerate

This table summarizes the biological activities of similar compounds, highlighting the unique position of this compound due to its enhanced antimicrobial properties compared to others.

Properties

CAS No.

139059-03-3

Molecular Formula

C7H5IN4S

Molecular Weight

304.11 g/mol

IUPAC Name

1-(2-iodophenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C7H5IN4S/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)

InChI Key

WFIHWTQSAZFQCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=S)N=NN2)I

Origin of Product

United States

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